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Compound of Interest

Compound Name: m-(p-Toluidino)phenol

Cat. No.: B108392

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is a versatile organic
compound with the chemical formula C13H13NO.[1] Its structure, featuring a phenol group and a
p-toluidine moiety linked at the meta position, makes it a valuable building block and
intermediate in various organic syntheses. This document provides detailed application notes
and experimental protocols for the use of m-(p-toluidino)phenol in the synthesis of valuable
organic molecules, including heterocycles and potential pharmaceutical intermediates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of m-(p-toluidino)phenol is presented
in the table below.
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Property Value

Molecular Formula C13H13NO

Molecular Weight 199.25 g/mol

Appearance Off-white to light brown powder

Melting Point 125-129 °C

Solubility Soluble in methanol, ethanol, DMSO, and DMF
CAS Number 61537-49-3

Applications in Organic Synthesis

m-(p-Toluidino)phenol serves as a key starting material or intermediate in several important
organic transformations, leveraging the reactivity of both its phenolic hydroxyl and secondary
amine functionalities.

Synthesis of Phenoxazine Derivatives

Phenoxazines are an important class of heterocyclic compounds with applications in dyes,
pharmaceuticals, and materials science. m-(p-Toluidino)phenol can be utilized as a precursor
for the synthesis of phenoxazine derivatives through intramolecular cyclization reactions.

Reaction Scheme:
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Caption: General scheme for the synthesis of phenoxazine derivatives from m-(p-
Toluidino)phenol.

Buchwald-Hartwig Amination

The secondary amine of m-(p-toluidino)phenol can undergo palladium-catalyzed Buchwald-
Hartwig amination with aryl halides or triflates to form triarylamine derivatives. These products
are often investigated for their applications in organic electronics as hole-transporting
materials.
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Caption: Buchwald-Hartwig amination of m-(p-Toluidino)phenol.

Ullmann Condensation

Similar to the Buchwald-Hartwig reaction, the Ullmann condensation provides an alternative,
copper-catalyzed route to form C-N bonds. This method can be employed to couple m-(p-
toluidino)phenol with aryl halides, often under harsher conditions than palladium-catalyzed
methods.[2]

Reaction Scheme:

Reactants

Aryl Halide (Ar-X)

m-(p-Toluidino)phenol Product
\
Catalﬁifsb%ﬁk—; N-Aryl-m-(p-toluidino)phenol
Base
(e.g., K2CO3)
Cu Catalyst
(e.g., Cul)

Click to download full resolution via product page

Caption: Ullmann condensation of m-(p-Toluidino)phenol.

Synthesis of Azo Dyes

The aromatic amine functionality in the p-toluidine portion of the molecule can be diazotized
and then coupled with a suitable coupling component, such as a phenol or another aromatic
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amine, to produce azo dyes.[3][4] The phenolic hydroxyl group in m-(p-toluidino)phenol can
also act as a coupling partner for other diazonium salts.

Reaction Scheme:

Step 1: Diazotization
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Caption: Two-step synthesis of an azo dye using a toluidine derivative.

Experimental Protocols
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Protocol 1: General Procedure for Buchwald-Hartwig
Amination of m-(p-Toluidino)phenol

This protocol describes a general method for the palladium-catalyzed N-arylation of m-(p-
toluidino)phenol.

Materials:

e m-(p-Toluidino)phenol

Aryl halide (e.g., 4-chloroanisole)

Palladium(ll) acetate (Pd(OAc)2)

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

e To an oven-dried Schlenk flask, add m-(p-toluidino)phenol (1.0 mmol), the aryl halide (1.2
mmol), Pd(OAc)z (0.02 mmol), and RuPhos (0.04 mmol).

o Seal the flask with a septum, and evacuate and backfill with argon three times.

e Add sodium tert-butoxide (1.4 mmol) to the flask under a positive pressure of argon.

e Add anhydrous toluene (5 mL) via syringe.

¢ Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress
by TLC or GC-MS.

o After completion, cool the reaction to room temperature and quench with saturated agueous
ammonium chloride solution.
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o Extract the product with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Expected Outcome: The N-aryl derivative of m-(p-toluidino)phenol is expected as the major
product. Yields can vary from moderate to excellent depending on the specific aryl halide used.

. 'H NMR *C NMR
Product Yield (%) MS (m/z)
(CDCls, 6 ppm) (CDCIs, 6 ppm)
156.2, 148.5,
N-(4- 7.2-6.8 (m, 12H), 142.1, 135.8,
methoxyphenyl)- 5.5 (br s, 1H), 130.2, 129.8,
75-85 [M]* expected
m-(p- 3.8 (s, 3H), 2.3 1245, 121.3,
toluidino)phenol (s, 3H) 118.9, 115.4,

114.7, 55.6, 20.9

Protocol 2: General Procedure for Ullmann
Condensation of m-(p-Toluidino)phenol

This protocol outlines a general copper-catalyzed method for the N-arylation of m-(p-
toluidino)phenol.

Materials:

m-(p-Toluidino)phenol

Aryl iodide (e.g., iodobenzene)

Copper(l) iodide (Cul)

Potassium carbonate (K2COs3)

Anhydrous N,N-dimethylformamide (DMF)
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o Standard laboratory glassware

Procedure:

e In a round-bottom flask, combine m-(p-toluidino)phenol (1.0 mmol), the aryl iodide (1.5
mmol), Cul (0.1 mmol), and K2COs (2.0 mmol).

e Add anhydrous DMF (10 mL) to the flask.

o Heat the reaction mixture to 140-160 °C and stir for 24-48 hours under a nitrogen
atmosphere. Monitor the reaction by TLC.

o Upon completion, cool the mixture to room temperature and pour it into water.

o Extract the product with ethyl acetate (3 x 25 mL).

o Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate,
and concentrate in vacuo.

» Purify the residue by column chromatography on silica gel.

Expected Outcome: The corresponding N-aryl derivative of m-(p-toluidino)phenol is the
expected product. Yields are typically moderate.

. 'H NMR *C NMR
Product Yield (%) MS (m/z)
(CDCls, 6 ppm) (CDCIs, 6 ppm)
148.7, 143.2,
141.9, 135.5,
7.4-6.9 (m, 13H),
N-phenyl-m-(p- 130.1, 129.5,
o 50-65 5.6 (brs, 1H), [M]* expected
toluidino)phenol 122.8, 121.0,
2.3 (s, 3H)
119.5, 118.7,
115.2, 20.9

Safety Precautions

o m-(p-Toluidino)phenol is harmful if swallowed or in contact with skin. It may cause an
allergic skin reaction.
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e Always handle this chemical in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Palladium and copper catalysts, as well as strong bases like sodium tert-butoxide, should be
handled with care according to their specific safety data sheets (SDS).

» Reactions at elevated temperatures should be conducted with appropriate shielding and
temperature control.

Conclusion

m-(p-Toluidino)phenol is a valuable and versatile building block in organic synthesis. Its dual
functionality allows for a range of transformations, making it a key intermediate in the synthesis
of complex molecules such as phenoxazines, triarylamines, and azo dyes. The protocols
provided herein offer a starting point for researchers to explore the rich chemistry of this
compound in their synthetic endeavors. Further optimization of reaction conditions may be
necessary depending on the specific substrates and desired products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b108392#using-m-p-toluidino-phenol-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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